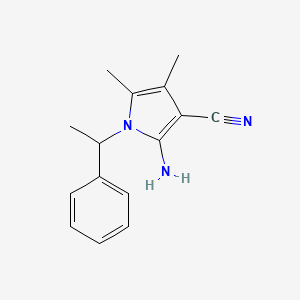
N-benzyl-2-(5-bromopyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(5-bromopyridin-2-yl)acetamide is a chemical compound with the molecular formula C14H13BrN2O. It is an intermediate used in the synthesis of various pharmaceutical compounds, including tirbanibulin, which is used for the treatment of actinic keratosis . This compound is characterized by the presence of a benzyl group, a bromopyridine moiety, and an acetamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-benzyl-2-(5-bromopyridin-2-yl)acetamide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with benzylamine in the presence of coupling reagents such as EDCI·HCl and HOBt. The reaction is carried out in a solvent like dichloromethane at room temperature for 18 hours . The crude product is then purified by flash chromatography to obtain the desired compound.
Industrial Production Methods
For industrial production, the process may involve the use of toluene as a solvent and a nitrogen atmosphere to ensure high yield and purity. due to the hazardous nature of toluene, alternative solvents and safer reaction conditions are being explored .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-(5-bromopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts, such as PdCl2(dppf)·CH2Cl2, along with bases like Cs2CO3, are used under conditions like 100°C in DMF.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Complex molecules like tirbanibulin, which have significant pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(5-bromopyridin-2-yl)acetamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of tirbanibulin, which is used to treat actinic keratosis.
Industry: In the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(5-bromopyridin-2-yl)acetamide is primarily related to its role as an intermediate in the synthesis of tirbanibulin. Tirbanibulin functions by inhibiting tubulin polymerization and Src kinase signaling, leading to cell cycle arrest and apoptosis in cancer cells . This compound mimics the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Bromopyridin-2-yl)acetamide: Similar structure but lacks the benzyl group.
N-t-Butyl 2-(5-bromopyridin-2-yl)acetamide: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
N-benzyl-2-(5-bromopyridin-2-yl)acetamide is unique due to its specific structure, which makes it a suitable intermediate for the synthesis of tirbanibulin. The presence of the benzyl group enhances its reactivity and allows for the formation of complex molecules with significant pharmaceutical applications .
Eigenschaften
Molekularformel |
C14H13BrN2O |
|---|---|
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
N-benzyl-2-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13BrN2O/c15-12-6-7-13(16-10-12)8-14(18)17-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
InChI-Schlüssel |
MFVMVBWFPPMPFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


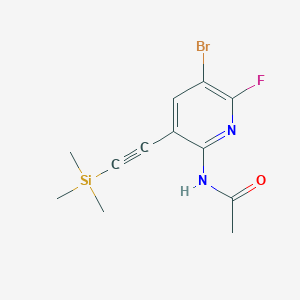
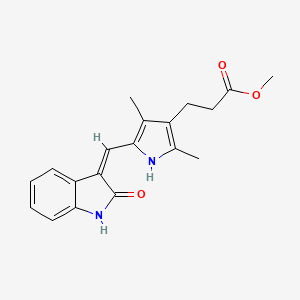
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
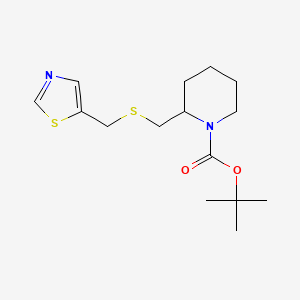
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
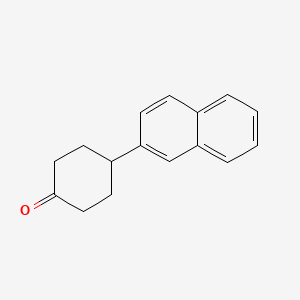
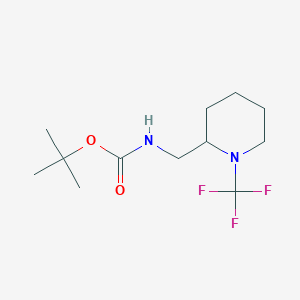
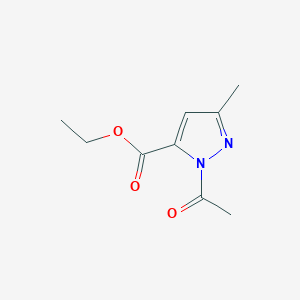


![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)
